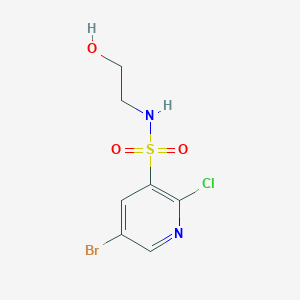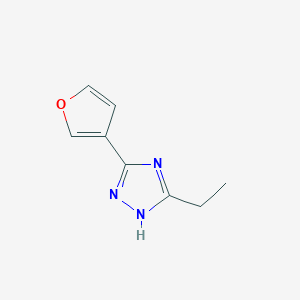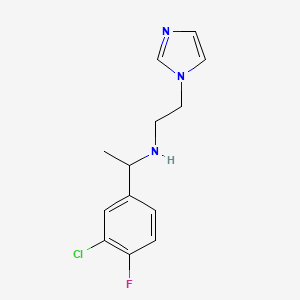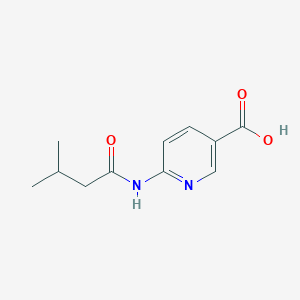
N'-(2,4-dinitrophenyl)-3-phenylacrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dinitrophenyl)-3-phenylacrylohydrazide, commonly known as DNPH, is a yellow crystalline powder that is widely used in scientific research. It is a reagent that is used to detect the presence of carbonyl groups in organic compounds. DNPH is a versatile compound that has various applications in biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of DNPH involves the formation of a hydrazone derivative with carbonyl groups. The reaction between DNPH and carbonyl groups is a nucleophilic addition reaction that yields a stable hydrazone derivative. The formation of the hydrazone derivative is the basis of the DNPH test for carbonyl groups.
Biochemical and Physiological Effects:
DNPH has no known biochemical or physiological effects. It is a reagent that is used to detect the presence of carbonyl groups in organic compounds. DNPH is not known to interact with any biological molecules or systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DNPH in lab experiments is its high specificity for carbonyl groups. The DNPH test is a highly sensitive and specific method for the detection of aldehydes and ketones in biological samples. However, the DNPH test has some limitations, such as the need for a suitable solvent and the potential for false positives due to the presence of other carbonyl-containing compounds.
Orientations Futures
There are several future directions for the use of DNPH in scientific research. One potential application is in the detection of carbonyl-containing compounds in environmental samples. DNPH could be used to detect the presence of aldehydes and ketones in air and water samples, which could have implications for public health and environmental monitoring. Another potential application is in the development of new diagnostic tests for carbonyl-related diseases. DNPH could be used as a reagent in the development of new diagnostic tests for diseases such as diabetes and Alzheimer's disease, which are characterized by the presence of carbonyl-containing compounds. Overall, DNPH is a versatile compound that has many potential applications in scientific research.
Méthodes De Synthèse
DNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with phenylacryloyl chloride in the presence of a suitable solvent. The reaction yields DNPH as a yellow crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
DNPH is commonly used in scientific research to detect the presence of carbonyl groups in organic compounds. The DNPH test is a widely used method for the detection of aldehydes and ketones in biological samples. The test is based on the reaction of DNPH with carbonyl groups to form a yellow-orange precipitate.
Propriétés
IUPAC Name |
(E)-N'-(2,4-dinitrophenyl)-3-phenylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c20-15(9-6-11-4-2-1-3-5-11)17-16-13-8-7-12(18(21)22)10-14(13)19(23)24/h1-10,16H,(H,17,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTKMDFQDBCYJD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dinitrophenyl)-3-phenylacrylohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)


![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)
![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
